molecular formula C12H12FNO3 B13920452 3-(3-Fluoro-4-(hydroxymethyl)phenyl)piperidine-2,6-dione

3-(3-Fluoro-4-(hydroxymethyl)phenyl)piperidine-2,6-dione

Cat. No.: B13920452
M. Wt: 237.23 g/mol
InChI Key: JCEDGPUXKKTKDU-UHFFFAOYSA-N
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Description

3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione is an organic compound with the molecular formula C12H12FNO3 and a molecular weight of 237.23 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a piperidinedione core structure

Preparation Methods

The synthesis of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-(hydroxymethyl)benzaldehyde with piperidine-2,6-dione under specific reaction conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The carbonyl groups in the piperidinedione core can be reduced to hydroxyl groups using reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in a dihydroxy derivative .

Mechanism of Action

The mechanism of action of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The piperidinedione core structure provides stability and enhances the compound’s binding affinity .

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

3-[3-fluoro-4-(hydroxymethyl)phenyl]piperidine-2,6-dione

InChI

InChI=1S/C12H12FNO3/c13-10-5-7(1-2-8(10)6-15)9-3-4-11(16)14-12(9)17/h1-2,5,9,15H,3-4,6H2,(H,14,16,17)

InChI Key

JCEDGPUXKKTKDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC(=C(C=C2)CO)F

Origin of Product

United States

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